molecular formula C13H19BrN4O3S B2463441 5-Bromo-2-((1-(pyrrolidin-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034579-44-5

5-Bromo-2-((1-(pyrrolidin-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No. B2463441
CAS RN: 2034579-44-5
M. Wt: 391.28
InChI Key: WOPLYVDCPJTPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-((1-(pyrrolidin-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine, also known as BPP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyrimidine derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Scientific Research Applications

Synthetic Chemistry Applications

  • Bromination of Pyrimidines : Bromination in aqueous conditions using potassium bromide and potassium monoperoxysulfate demonstrates a method for selectively producing 5-bromopyrimidine products. This technique underlines the utility of brominated pyrimidines in synthetic chemistry for further derivatization and study of nucleotide behavior in aqueous conditions (Ross & Burrows, 1997).

  • Derivative Synthesis : The transformation of 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine into 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives highlights the synthetic flexibility of bromopyrimidines. This pathway allows the creation of compounds with potential applications in materials science and pharmacology (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Pharmacological and Biological Research

  • Antiviral Activity : The study on C-5 substituted tubercidin analogues, including 5-bromo derivatives, shows substantial activity against RNA viruses. This research suggests the potential of bromopyrimidine derivatives in developing new antiviral agents, highlighting the importance of structural modification at specific positions on the pyrimidine ring for biological activity (Bergstrom et al., 1984).

  • Corrosion Inhibition : The examination of piperidine derivatives on iron corrosion inhibition, including those with bromopyrimidine structures, indicates the relevance of these compounds in materials science. Their interaction with metal surfaces and consequent inhibition efficiency offer insights into protective coating developments and anti-corrosive treatments (Kaya et al., 2016).

properties

IUPAC Name

5-bromo-2-(1-pyrrolidin-1-ylsulfonylpiperidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN4O3S/c14-11-8-15-13(16-9-11)21-12-4-3-7-18(10-12)22(19,20)17-5-1-2-6-17/h8-9,12H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPLYVDCPJTPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-((1-(pyrrolidin-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine

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